molecular formula C12H8IN3 B2402452 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine CAS No. 1426142-89-3

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B2402452
CAS No.: 1426142-89-3
M. Wt: 321.121
InChI Key: ADUADKKEDIHZAK-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Scientific Research Applications

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: It is being investigated for its potential use in treating various diseases due to its biological activity.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Preparation Methods

The synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. Common methods include:

    Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine scaffold.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

    Oxidative Coupling: This method employs oxidative agents to couple the reactants, forming the imidazo[1,2-a]pyrimidine core.

    Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the target compound.

Chemical Reactions Analysis

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Radical Reactions: These involve the formation of radicals, which can then react with other molecules to form new products.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

    2-Phenylimidazo[1,2-a]pyridine: This compound has a similar core structure but lacks the iodine atom, leading to different chemical and biological properties.

    Imidazo[1,2-a]pyridine: This compound is structurally similar but has different substituents, affecting its reactivity and applications.

    Imidazo[1,2-a]pyrimidine Derivatives:

The uniqueness of this compound lies in its specific structural features, such as the presence of the iodine atom, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

3-iodo-2-phenylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUADKKEDIHZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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